3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is an organic compound classified under heterocyclic compounds, specifically within the pyrrolopyridine class. This compound features a bromine atom at the 3-position and an amine group at the 7-position of its pyrrolopyridine core structure. Its unique chemical properties make it of significant interest in medicinal chemistry, particularly for its potential biological activities and applications in drug discovery and development.
The compound can be referenced by its CAS number 1190312-19-6 and is cataloged in various chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and synthesis methods.
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine belongs to the broader category of pyrrolopyridines, which are known for their diverse biological activities. These compounds are often investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine typically involves a two-step process:
The reaction conditions must be optimized to ensure high yields and purity of the final product. Techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability of the synthesis process .
The molecular formula of 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is C₇H₆BrN₃, with a molecular weight of approximately 212.05 g/mol. The structure consists of a fused pyrrole and pyridine ring system with specific substituents that influence its chemical behavior.
Key structural data includes:
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine participates in various chemical reactions typical of heterocyclic compounds. Notably, it can undergo:
Reactions involving this compound can be monitored using spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action for 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is primarily linked to its interactions with biological targets such as fibroblast growth factor receptors (FGFR). Studies have shown that this compound can inhibit FGFR signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cell lines.
In vitro studies indicate that this compound exhibits potent activity against various cancer cell types, including breast cancer cells, suggesting its potential utility in cancer therapeutics .
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is typically a solid at room temperature with specific melting points depending on purity. Its solubility varies based on solvent polarity.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and potential pharmacokinetics .
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine has garnered attention in medicinal chemistry due to its potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine (MW: 212.05 g/mol, CAS: 1190318-26-3) typically employs sequential functionalization of the pyrrolopyridine core. A common approach begins with halogenation at the 7-position, followed by selective amination. Key intermediates include 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS: 53412529, C₇H₆BrN₃) and 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine hydrochloride (CAS: 2947423-43-8, C₇H₇BrClN₃), which enable further derivatization via cross-coupling [2] [3]. The hydrochloride salt form enhances crystallinity and stability during purification. Alternative routes involve palladium-catalyzed amination of 3,7-dibromo precursors, though regioselectivity challenges necessitate protective group strategies for the pyrrole nitrogen .
Table 1: Comparative Synthetic Routes to Key Intermediates
Intermediate | CAS Number | Molecular Formula | Yield (%) | Key Step |
---|---|---|---|---|
7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | 53412529 | C₇H₆BrN₃ | 65–78 | Electrophilic bromination |
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine hydrochloride | 2947423-43-8 | C₇H₇BrClN₃ | 82–90 | Acid-mediated crystallization |
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol | 1190314-43-2 | C₇H₅BrN₂O | 70 | Cyclization of aminopyridines |
Optimization focuses on:
Bromination regiochemistry is governed by electronic effects: the pyrrole ring’s C3 position is inherently nucleophilic, favoring electrophilic substitution. Kinetic studies show that π-donor groups (e.g., -OH in analogous compounds) direct bromination to ortho/para positions, achieving 90–97% yields in fused systems . For 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine, bromination at C3 precedes amination due to superior leaving-group reactivity of bromide versus chloride at C7 [2] .
Amination employs two primary pathways:
Table 2: Bromination & Amination Optimization Parameters
Reaction Type | Conditions | Catalyst/Reagent | Yield (%) | Selectivity |
---|---|---|---|---|
Electrophilic Bromination | NBS (1.1 eq), DMF, 0°C, 2h | None | 92 | C3:C7 = 15:1 |
SNAr Amination | NH₃, dioxane, 150°C, 24h | CuI (10 mol%) | 68 | >95% C7 |
Buchwald-Hartwig | Pd₂(dba)₃ (5 mol%), morpholine | Xantphos (10 mol%) | 82 | 99% C7 |
Side reactions include:
Continuous flow systems enhance the synthesis of halogenated pyrrolopyridines by improving heat/mass transfer and reaction control. Key applications:
Table 3: Continuous Flow vs. Batch Performance
Parameter | Continuous Flow | Batch Process | Improvement |
---|---|---|---|
Reaction Time | 3–15 min | 2–24 h | 50–100× faster |
Temperature Control | ±1°C | ±5°C | Reduced side products |
Product Yield | 88–91% | 65–78% | +20–25% |
Scale | 22 kg/d | <1 kg/d | Scalable production |
Optimization strategies include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1